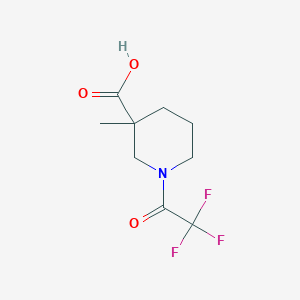

3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid

Beschreibung

3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a trifluoroacetyl group at the nitrogen atom and a methyl substituent at the 3-position of the piperidine ring. Its structural complexity and functional groups make it a candidate for prodrug development or enzyme-targeted therapeutics .

Eigenschaften

Molekularformel |

C9H12F3NO3 |

|---|---|

Molekulargewicht |

239.19 g/mol |

IUPAC-Name |

3-methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C9H12F3NO3/c1-8(7(15)16)3-2-4-13(5-8)6(14)9(10,11)12/h2-5H2,1H3,(H,15,16) |

InChI-Schlüssel |

VQLVZAGHVPCASI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCCN(C1)C(=O)C(F)(F)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of amino alcohols.

Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine.

Carboxylation: The carboxyl group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid is a synthetic piperidine derivative with the molecular formula C₉H₁₂F₃NO₃ and a molecular weight of approximately 239.19 g/mol. It features a piperidine ring substituted with a trifluoroacetyl group and a carboxylic acid functional group, giving it unique chemical properties and potential biological activities. The trifluoroacetyl group enhances lipophilicity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry. This compound's applications span across medicinal chemistry, organic synthesis, and interaction studies with biological systems.

Scientific Research Applications

3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid is used across various scientific fields, with significant potential in medicinal chemistry and organic synthesis. Research indicates that it exhibits significant biological activity, interacting with specific molecular targets, such as enzyme inhibition or modulation of receptor activity. The trifluoroacetyl group enhances the binding affinity of the compound to these targets.

Potential Therapeutic Applications:

- The compound is valuable in medicinal chemistry and organic synthesis due to the unique combination of trifluoroacetyl and carboxylic acid groups, which provides distinct chemical reactivity and biological activity compared to similar compounds.

- Interaction studies often involve assessing binding affinities to specific receptors or enzymes and exploring the pharmacokinetics and pharmacodynamics associated with its use. Such investigations are crucial for determining its therapeutic potential and safety profile.

Applications in Synthesis:

- The trifluoroacetyl group is particularly reactive and can facilitate further chemical transformations, allowing for the synthesis of complex organic molecules.

- Industrial methods may optimize these reactions using continuous flow reactors and advanced purification techniques to enhance yield and purity.

Structural Comparison

Several compounds share structural similarities with 3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Trifluoroacetyl piperidine | Lacks carboxyl group | Simpler structure compared to target compound |

| 3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid | Contains additional fluorine atoms | Increased fluorination may enhance lipophilicity |

| Piperidine-3-carboxylic acid | Lacks trifluoroacetyl group | Basic piperidine derivative without fluorinated moiety |

Peptide-based Hydrogels

Wirkmechanismus

The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring can interact with various biological targets, contributing to the compound’s overall pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:

Physicochemical Properties

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid with high purity?

A multi-step synthesis is typically employed, involving:

- Protection/deprotection strategies : Use of tert-butyl or fluorenylmethoxycarbonyl (Fmoc) groups to stabilize reactive intermediates during functionalization of the piperidine ring .

- Trifluoroacetylation : Reaction of 3-methylpiperidine-3-carboxylic acid with trifluoroacetic anhydride under controlled conditions to introduce the trifluoroacetyl group .

- Purification : Column chromatography (e.g., silica gel) or recrystallization from polar aprotic solvents to achieve >95% purity, as validated by HPLC or NMR .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR to confirm regioselectivity of the trifluoroacetyl group and methyl substitution on the piperidine ring .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, particularly for distinguishing trifluoroacetyl-derived fragments .

- Infrared (IR) spectroscopy : Peaks at ~1700–1750 cm (C=O stretch of carboxylic acid and trifluoroacetyl groups) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hydrolysis of the trifluoroacetyl group .

- Safety protocols : Use chemical-resistant gloves (e.g., nitrile), fume hoods, and eye protection (safety goggles with side shields) to avoid exposure .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may degrade the piperidine core .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of the trifluoroacetyl group under basic conditions?

- pH-dependent stability assays : Monitor hydrolysis rates via HPLC in buffers (pH 7–12) to identify optimal reaction conditions .

- Competitive reaction studies : Compare trifluoroacetyl vs. acetyl derivatives to isolate steric/electronic effects of fluorine substitution .

- Computational modeling : DFT calculations to predict nucleophilic attack susceptibility at the carbonyl carbon .

Q. How can researchers design experiments to evaluate the compound’s role in modulating biological targets (e.g., enzymes)?

- Enzyme inhibition assays : Use fluorescence-based or radiometric assays to measure IC values against targets like proteases or kinases .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., methyl group removal, trifluoroacetyl replacement) to pinpoint critical functional groups .

- Molecular docking : Align the compound’s 3D structure (from X-ray or PubChem data) with active sites of target proteins .

Q. What methodologies assess the compound’s stability in solution for long-term pharmacological studies?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and varying pH to identify degradation pathways via LC-MS .

- Kinetic solubility assays : Measure solubility in PBS, DMSO, and simulated biological fluids to guide formulation .

- Stability-indicating assays : Develop HPLC methods with peak purity analysis to detect impurities over time .

Q. How can computational tools predict the compound’s interactions with metabolic enzymes (e.g., cytochrome P450)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.